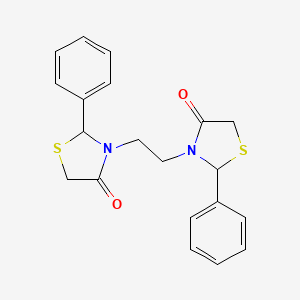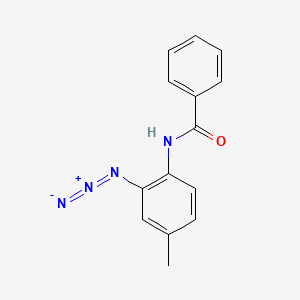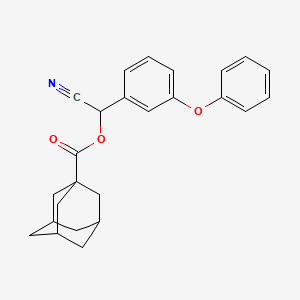
(Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate is a synthetic compound known for its unique structure and diverse applications. It is a derivative of adamantane, a tricyclic hydrocarbon, and features a cyano group and a phenoxyphenyl moiety. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate typically involves the reaction of adamantane derivatives with cyano and phenoxyphenyl groups. One common method includes the reaction of adamantane-1-carboxylic acid with (3-phenoxyphenyl)methyl cyanide under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of (Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific context .
Comparación Con Compuestos Similares
Similar Compounds
Cypermethrin: A synthetic pyrethroid with similar structural features but different applications.
Fenvalerate: Another pyrethroid with comparable chemical properties but distinct uses in pest control.
Uniqueness
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate stands out due to its unique combination of the adamantane core with cyano and phenoxyphenyl groups. This structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
93107-43-8 |
|---|---|
Fórmula molecular |
C25H25NO3 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C25H25NO3/c26-16-23(20-5-4-8-22(12-20)28-21-6-2-1-3-7-21)29-24(27)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,23H,9-11,13-15H2 |
Clave InChI |
UVSUAZDNGGFQDM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
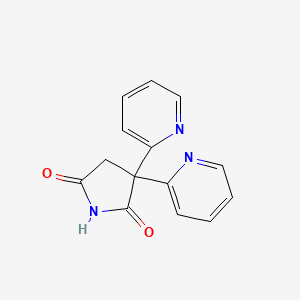
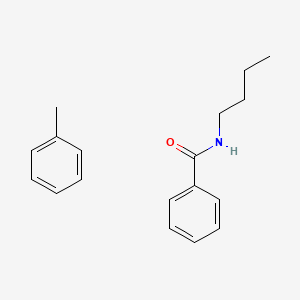


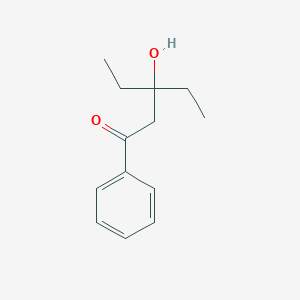
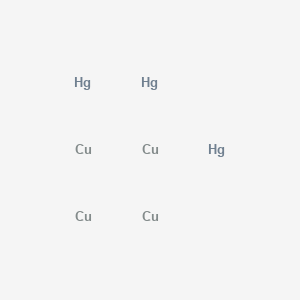
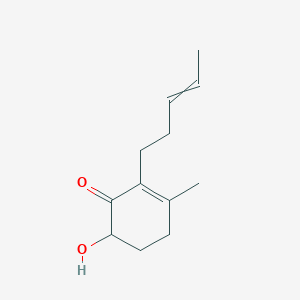
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
